4-amino-3-bromonaphthalene-1-sulfonic acid
Overview
Description
4-amino-3-bromonaphthalene-1-sulfonic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group, a bromine atom, and a sulfonic acid group attached to the naphthalene ring. It is a white to off-white solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-bromonaphthalene-1-sulfonic acid typically involves the bromination of 4-amino-1-naphthalenesulfonic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-bromonaphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Sulfonamide derivatives.
Scientific Research Applications
4-amino-3-bromonaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various naphthalene derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-bromonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. The sulfonic acid group enhances the compound’s solubility and reactivity. These interactions can modulate enzyme activity, protein-protein interactions, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-naphthalenesulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-bromo-1-naphthalenesulfonic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.
4-amino-3-hydroxy-1-naphthalenesulfonic acid: Contains a hydroxyl group instead of a bromine atom, altering its reactivity and solubility.
Uniqueness
4-amino-3-bromonaphthalene-1-sulfonic acid is unique due to the presence of both an amino group and a bromine atom on the naphthalene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-amino-3-bromonaphthalene-1-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMAXQPOQONGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Br)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372746 | |
Record name | 1-Naphthalenesulfonic acid, 4-amino-3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112195-09-2 | |
Record name | 1-Naphthalenesulfonic acid, 4-amino-3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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